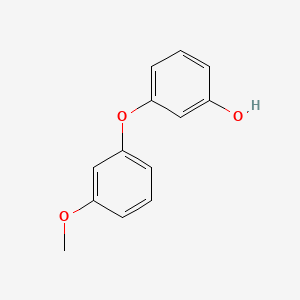

3-(3-Methoxyphenoxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12O3 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

3-(3-methoxyphenoxy)phenol |

InChI |

InChI=1S/C13H12O3/c1-15-11-5-3-7-13(9-11)16-12-6-2-4-10(14)8-12/h2-9,14H,1H3 |

InChI Key |

QYMYSRGBCZULEO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=CC(=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Methoxyphenoxy Phenol and Its Analogs

Classical Ullmann-Type Coupling Reactions for 3-(3-Methoxyphenoxy)phenol

The Ullmann condensation, a long-established method for forming carbon-oxygen bonds, is a primary route for synthesizing diaryl ethers like this compound. wikipedia.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol (B47542). wikipedia.org In the synthesis of this compound, this often entails the reaction of 3-methoxyphenol (B1666288) with a 3-halophenol derivative, such as 3-bromophenol, in the presence of a base.

The traditional Ullmann reaction is known for requiring harsh conditions, including high temperatures (often exceeding 210°C) and the use of stoichiometric amounts of copper. wikipedia.orgwikipedia.org The reaction mechanism is believed to involve the in-situ formation of a copper(I) alkoxide from the phenol, which then reacts with the aryl halide. wikipedia.org Despite its historical significance, the classical Ullmann reaction's drawbacks include potentially erratic yields and a low atom economy due to the use of stoichiometric copper. wikipedia.org Modern variations have introduced soluble copper catalysts and ligands to improve reaction conditions and efficiency. wikipedia.org For instance, a method for synthesizing 3-(p-tolyloxy)phenol, an analog, involved an etherification step using copper iodide, N,N-dimethylglycine hydrochloride, and cesium carbonate. mdpi.com

| Reactants | Catalyst/Reagents | Conditions | Product |

| 3-Methoxyphenol, 3-Bromophenol | Copper, Base | High Temperature | This compound |

| 3-Iodoanisole, p-Methylphenol | Copper Iodide, N,N-Dimethylglycine hydrochloride, Cesium Carbonate | - | 3-Methoxy-1-(p-tolyloxy)benzene |

Contemporary Palladium-Catalyzed C-O Coupling Strategies for this compound Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative to the classical Ullmann condensation for the synthesis of diaryl ethers. These methods, often referred to as Buchwald-Hartwig aminations for C-N bond formation, have been adapted for C-O bond formation and generally offer milder reaction conditions and greater functional group tolerance. nih.govresearchgate.net

The synthesis of this compound and its analogs via palladium catalysis typically involves the coupling of an aryl halide or triflate with a phenol in the presence of a palladium catalyst and a suitable ligand. nih.gov The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often being employed. scirp.org These reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing more atom-economical routes compared to traditional methods. nih.govacs.org For example, palladium-catalyzed methods have been successfully used in the synthesis of various polyphenolic ethers. scirp.org

| Aryl Halide/Triflate | Phenol | Catalyst/Ligand | Conditions | Product |

| Aryl Bromide | 3-Methoxyphenol | Pd(OAc)₂, Phosphine Ligand | Base, Solvent, Heat | This compound derivative |

| 3-Iodo-bromobenzene | Phenols | PdCl₂(dppf)CH₂Cl₂ | Base, Microwave | Polyphenolic ethers |

Alternative Synthetic Routes for this compound, Including SNAr Mechanisms

Beyond Ullmann and palladium-catalyzed couplings, other synthetic strategies can be employed to construct the diaryl ether linkage in this compound. One notable alternative is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly effective when one of the aromatic rings is activated by electron-withdrawing groups. arkat-usa.org

In the context of this compound synthesis, an SNAr approach could involve the reaction of a 3-alkoxyphenoxide with an aryl halide bearing strong electron-withdrawing groups (e.g., a nitro group) at a position that activates the halide for displacement. For instance, the reaction of 3-methoxyphenoxide with 1-fluoro-3-nitrobenzene (B1663965) would yield 3-(3-methoxyphenoxy)nitrobenzene, which could then be converted to the target phenol through reduction of the nitro group. Microwave irradiation has been shown to significantly accelerate SNAr reactions for diaryl ether synthesis, often without the need for a catalyst. acs.org

Another approach involves the demethylation of a dimethoxy-substituted diaryl ether. For example, 1,3-bis(3-methoxyphenoxy)benzene can be synthesized via an Ullmann coupling, and subsequent demethylation using reagents like boron tribromide (BBr₃) can yield 1,3-bis(3-hydroxyphenoxy)benzene. researchgate.net

| Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate/Product |

| 3-Methoxyphenoxide | 1-Fluoro-3-nitrobenzene | SNAr conditions | 3-(3-Methoxyphenoxy)nitrobenzene |

| Guaiacol | 1,3-Diiodobenzene | CuI, Fe(acac)₃, K₂CO₃ | 1,3-bis(3-Methoxyphenoxy)benzene |

| 1,3-bis(3-Methoxyphenoxy)benzene | BBr₃/H₂O | - | 1,3-bis(3-Hydroxyphenoxy)benzene |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. imist.ma This includes the use of safer solvents, development of solvent-free protocols, and methods for catalyst recycling and improving atom economy. researchgate.netwhiterose.ac.uk

Solvent-Free Reaction Protocols

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. Microwave-assisted organic synthesis (MAOS) has proven particularly effective for conducting solvent-free reactions. nih.gov For the synthesis of diaryl ethers, a method using a KF/Alumina solid base under solvent-free conditions, with or without microwave heating, has been reported to be efficient. researchgate.net This approach offers advantages in terms of cost, reaction time, and ease of product isolation. researchgate.net

Atom Economy and Process Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Traditional reactions like the Ullmann condensation often suffer from poor atom economy due to the use of stoichiometric reagents. wikipedia.orgacs.org In contrast, catalytic reactions, such as palladium-catalyzed cross-couplings, are inherently more atom-economical. nih.govacs.org The development of catalytic routes that minimize the formation of byproducts is a key goal in green chemistry. imist.ma Process efficiency is also enhanced by using methods that are rapid, require less energy (like microwave-assisted synthesis), and involve simpler workup procedures. acs.orgnih.gov

| Green Chemistry Principle | Application in Diaryl Ether Synthesis | Example |

| Solvent-Free Protocols | Microwave-assisted synthesis using a solid support. | KF/Alumina under microwave irradiation for SNAr reactions. nih.govresearchgate.net |

| Catalyst Recycling | Use of heterogeneous or immobilized catalysts. | Copper nanoparticles on carbon nanofibers for Ullmann coupling. nih.gov |

| Atom Economy | Preference for catalytic methods over stoichiometric ones. | Palladium-catalyzed cross-coupling reactions. nih.govacs.org |

Yield Optimization and Process Intensification for this compound Production

The production of this compound often relies on the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. wikipedia.org Specifically, 3-methoxyphenol is coupled with a halogenated phenol, such as 3-bromophenol, in the presence of a base. Optimization of this process is critical for achieving high yields and purity.

Key Parameters for Yield Optimization in Ullmann Condensation:

Catalyst and Ligand Systems: The traditional Ullmann reaction required stoichiometric amounts of copper and high temperatures. beilstein-journals.org Modern approaches utilize catalytic amounts of copper(I) salts, such as CuI or CuBr (5–10 mol%), which are more efficient. smolecule.com The addition of ligands, like 1,10-phenanthroline, can enhance the solubility of the copper catalyst, allowing for lower reaction temperatures (e.g., from 140°C down to 90°C) and improved yields.

Base Selection: The choice of base significantly impacts the reaction efficiency. Cesium carbonate (Cs₂CO₃) has been shown to be superior to potassium carbonate (K₂CO₃), leading to an increase in yield from 72% to 85% due to better stabilization of the phenoxide intermediate.

Solvent Polarity: The solvent plays a crucial role in solubilizing the reaction intermediates. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred over solvents like tetrahydrofuran (B95107) (THF) for aryl ether formation.

Reaction Monitoring: Close monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to prevent the formation of over-substituted byproducts.

Process Intensification Strategies:

Process intensification aims to develop smaller, more efficient, and sustainable manufacturing processes. osf.ioaiche.org For the synthesis of this compound, this can involve:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems, such as tubular or continuous stirred-tank reactors (CSTRs), can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for highly exothermic reactions. cetjournal.it

Microreactors: These small-scale reactors provide a high surface-area-to-volume ratio, leading to excellent heat and mass transfer. This can result in higher conversions and selectivities, as well as reduced reaction times.

Alternative Energy Sources: The use of microwave irradiation has been shown to improve the efficiency of related syntheses, increasing yields from ~65% to 82% in one instance. vulcanchem.com

A comparative table of reaction conditions for the synthesis of diaryl ethers, including analogs of this compound, highlights the impact of different parameters on yield.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | K₂CO₃ | DMF | 80–120 | ~72 | |

| CuI | Cs₂CO₃ | DMF | 90 | 85 | |

| CuI / 1,10-phenanthroline | K₂CO₃ | DMF | 90 | >85 | |

| Copper Powder / CuI | K₂CO₃ | Pyridine | Reflux | 65-85 | smolecule.comvulcanchem.com |

| CuI / Picolinic Acid | Cs₂CO₃ | DMF | 125 | High | mdpi.comnih.gov |

Enantioselective Synthesis of Chiral this compound Derivatives

While this compound itself is not chiral, the synthesis of its chiral derivatives is an area of significant interest, particularly for applications in pharmaceuticals and materials science. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

One common strategy involves the use of chiral starting materials or chiral auxiliaries. For instance, chiral 3-aryloxy-1,2-propanediols can be synthesized with high enantiomeric excess (>96% ee) by reacting a substituted phenol with chiral glycidol. researchgate.net This approach introduces chirality that can be carried through subsequent reaction steps.

Another approach is the use of chiral catalysts in reactions that create stereocenters. For example, chiral thiourea (B124793) catalysts have been successfully used in intramolecular Michael-type cyclizations to produce chiral chromanones with high diastereoselectivities and enantioselectivities. rsc.org While not directly applied to this compound in the provided sources, these methodologies demonstrate the potential for creating chiral derivatives.

The development of chiral ligands for metal-catalyzed cross-coupling reactions is also a key area of research. Ligands such as BINAP and DDPF have been instrumental in the Buchwald-Hartwig amination for creating chiral amines and could be adapted for the synthesis of chiral diaryl ethers. wikipedia.org

The synthesis of chiral crown ethers containing a (p-methoxyphenoxy)methyl moiety has been reported, demonstrating the creation of complex chiral structures derived from methoxyphenoxy precursors. researchgate.net

Synthetic Challenges and Purity Control in this compound Manufacturing

The manufacturing of this compound faces several challenges related to achieving high purity and yield, which are critical for its applications.

Key Synthetic Challenges:

Side Reactions: A primary challenge in Ullmann-type couplings is the potential for side reactions, such as over-substitution or homocoupling of the starting materials, which leads to a mixture of products and reduces the yield of the desired compound.

Harsh Reaction Conditions: Traditional Ullmann conditions often require high temperatures (up to 200°C), which can lead to the degradation of sensitive functional groups on the starting materials or the final product. beilstein-journals.org While modern catalytic systems have mitigated this to some extent, careful control of temperature is still crucial.

Catalyst Removal: The removal of the copper catalyst from the final product can be challenging and is a critical step for ensuring the purity of the final product, especially for pharmaceutical applications.

Demethylation: In some synthetic routes for related hydroxyphenoxy compounds, a final demethylation step is required to convert a methoxy (B1213986) group to a hydroxyl group. mdpi.comencyclopedia.pub This step, often carried out with reagents like boron tribromide (BBr₃), must be selective to avoid cleaving the diaryl ether bond. mdpi.com

Purity Control Strategies:

Chromatography: Purification of the crude product is typically achieved through column chromatography to separate the desired diaryl ether from unreacted starting materials and byproducts. mdpi.com

Recrystallization: For solid products, recrystallization is a common and effective method for achieving high purity. vulcanchem.com

Analytical Monitoring: As mentioned previously, techniques like HPLC and TLC are indispensable for monitoring reaction progress and assessing the purity of the final product. vulcanchem.com HPLC analysis using a C18 column with a suitable mobile phase gradient can confirm purity levels greater than 98%. vulcanchem.com

Advanced Structural Elucidation and Analytical Characterization of 3 3 Methoxyphenoxy Phenol

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling of 3-(3-Methoxyphenoxy)phenol

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS distinguishes the compound from other molecules with the same nominal mass. The molecular formula of this compound is C13H12O3, which corresponds to a theoretical exact mass that can be precisely verified by HRMS.

Beyond molecular formula confirmation, HRMS is crucial for impurity profiling. During the synthesis of this compound, various side-products or residual starting materials may be present. HRMS can detect these impurities at very low concentrations by identifying their unique mass-to-charge ratios. Fragmentation analysis within the mass spectrometer provides further structural information about both the parent compound and any co-eluting impurities, aiding in their identification and characterization.

| Parameter | Value |

| Molecular Formula | C13H12O3 |

| Exact Mass | 216.0786 g/mol |

| Common Adducts (ESI+) | [M+H]+, [M+Na]+ |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in this compound

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, FTIR spectroscopy would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. The C-H stretching vibrations of the aromatic rings and the methoxy (B1213986) group typically appear around 2850-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings are observed in the 1400-1600 cm⁻¹ region. Crucially, the characteristic C-O stretching of the diaryl ether and the aryl-alkyl ether (methoxy group) would produce strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| O-H Stretch (Phenol) | 3200 - 3600 | FTIR |

| C-H Stretch (Aromatic) | 3000 - 3100 | FTIR, Raman |

| C-H Stretch (Methoxy) | 2850 - 2970 | FTIR, Raman |

| C=C Stretch (Aromatic) | 1400 - 1600 | FTIR, Raman |

| C-O Stretch (Ether/Phenol) | 1000 - 1300 | FTIR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Quantitative Determination of this compound

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The aromatic rings in this compound act as chromophores, giving rise to characteristic absorption bands. Typically, substituted benzene (B151609) rings exhibit strong absorptions (π→π* transitions) below 280 nm. The presence of oxygen-containing substituents (hydroxyl and methoxy groups) can cause a bathochromic (red) shift in the absorption maxima and influence their intensity.

This technique is also valuable for quantitative analysis. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve with standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined by measuring its absorbance at a specific wavelength (λmax).

X-ray Crystallography for Solid-State Structural Determination of this compound

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise determination of the molecular structure in the solid state. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, revealing the precise positions of each atom.

An X-ray crystal structure of this compound would provide definitive data on bond lengths, bond angles, and torsion angles. This information would unambiguously confirm the atomic connectivity and reveal the molecule's preferred conformation in the crystal lattice, including the dihedral angle between the two phenyl rings. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern the crystal packing arrangement.

Chromatographic Separation Techniques for Purity Assessment and Trace Impurity Detection of this compound

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. nih.gov For a compound like this compound, various chromatographic methods are employed to ensure its purity and detect trace-level impurities, which may include positional isomers, starting materials, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds such as phenols and their derivatives. nih.gov The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. nih.gov For this compound, reversed-phase HPLC is the most common approach.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The separation of this compound from its potential impurities is achieved by optimizing parameters such as mobile phase composition, pH, and column temperature.

Diverse detection modes can be coupled with HPLC to provide comprehensive information:

UV-Vis Detection: Due to the presence of two aromatic rings, this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. A UV-Vis detector is commonly used for quantitative analysis, typically monitoring at a wavelength around 270-280 nm.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides unequivocal identification based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation patterns. This is particularly powerful for confirming the identity of the main peak and characterizing unknown impurities.

Fluorescence Detection: While native fluorescence may be limited, derivatization with a fluorescent tag can be employed to enhance sensitivity and selectivity for trace-level analysis.

| Parameter | Typical Condition for Phenolic Ether Analysis |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at 275 nm; ESI-MS in negative ion mode |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. escholarship.org Direct analysis of phenolic compounds like this compound by GC can be challenging due to their polarity and potential for thermal degradation. Therefore, a derivatization step is often required to convert the polar hydroxyl group into a less polar, more volatile ether or ester.

This chemical modification enhances chromatographic peak shape and thermal stability. The resulting derivative is then injected into the GC, where it is separated from other components before entering the mass spectrometer for detection and identification. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity. researchgate.net

Common derivatization strategies for phenolic compounds include:

Silylation: Reaction with reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form a tert-butyldimethylsilyl (TBDMS) ether. researchgate.net

Acylation: Using reagents such as pentafluorobenzyl bromide (PFBBr) to form a pentafluorobenzyl ether, which is particularly useful for highly sensitive detection with an electron capture detector (ECD). epa.gov

Alkylation: Reaction with reagents like diazomethane (B1218177) to form a methyl ether.

| Derivatization Reagent | Derivative Formed | Key Advantage |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ether | Increases volatility and thermal stability |

| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | tert-Butyldimethylsilyl (TBDMS) Ether | Forms stable derivatives with characteristic mass spectra ([M-57]+ ion) researchgate.net |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl (PFB) Ether | Excellent for trace analysis using Electron Capture Detection (ECD) epa.gov |

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a substance above its critical temperature and pressure as the mobile phase, most commonly carbon dioxide (CO2). afmps.be SFC bridges the gap between gas and liquid chromatography, offering the high diffusion rates of a gas and the solvating power of a liquid. These properties allow for fast and highly efficient separations. afmps.be

SFC is particularly adept at separating isomers, including positional isomers of substituted phenols, which can be difficult to resolve using HPLC. For the analysis of this compound, SFC could be instrumental in separating it from other methoxyphenoxyphenol isomers that might be present as process impurities. The mobile phase typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol or isopropanol, to adjust solvent strength. nih.gov A variety of stationary phases, including those used in both normal-phase and reversed-phase HPLC, can be employed. nih.gov

| Parameter | Typical Condition for Isomer Separation |

|---|---|

| Column | Chiral (e.g., polysaccharide-based) or Achiral (e.g., Diol, Amino) |

| Mobile Phase | Supercritical CO2 with Methanol or Ethanol as a modifier |

| Flow Rate | 2.0 - 5.0 mL/min afmps.be |

| Back Pressure | 100 - 150 bar |

| Column Temperature | 35 - 50 °C |

| Detection | UV-Vis, Mass Spectrometry (MS) |

Electrochemical Characterization of this compound Redox Properties

Electrochemical methods, particularly voltammetric techniques, are used to investigate the redox properties of electroactive molecules. Phenolic compounds are well-known to be electrochemically active due to the ease with which the phenolic hydroxyl group can be oxidized. mdpi.com The electrochemical characterization of this compound can provide valuable insights into its electron-donating ability and potential antioxidant activity.

Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are commonly applied. In these experiments, a voltage is applied to a working electrode (e.g., glassy carbon electrode) submerged in a solution of the analyte, and the resulting current is measured. nih.gov

Cyclic Voltammetry (CV): This technique involves scanning the potential of an electrode in both forward and reverse directions. For this compound, an anodic (oxidation) peak would be expected, corresponding to the oxidation of the phenolic -OH group. The potential at which this peak occurs (the oxidation potential, Epa) is a measure of how easily the compound donates an electron. The reversibility of the redox process can also be assessed. researchgate.net

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique that can be used for quantitative analysis. It often yields well-defined peaks with lower background currents compared to CV, making it suitable for determining the concentration of the phenolic compound. bsu.by

The electrochemical behavior is highly dependent on the pH of the supporting electrolyte solution, as the oxidation of phenols often involves the transfer of both protons and electrons. nih.gov By studying the relationship between peak potential and pH, the mechanism of the electrode reaction can be further elucidated.

| Technique | Measured Parameter | Information Obtained |

|---|---|---|

| Cyclic Voltammetry (CV) | Anodic Peak Potential (Epa), Cathodic Peak Potential (Epc) | Redox potentials, reversibility of the electrochemical reaction researchgate.net |

| Differential Pulse Voltammetry (DPV) | Peak Current (Ip) at a specific Peak Potential (Ep) | Quantitative determination, enhanced sensitivity for trace analysis bsu.by |

| Square Wave Voltammetry (SWV) | Net Current vs. Potential | High sensitivity and fast scan rates, suitable for kinetic studies |

Derivatization and Structural Modification Strategies for 3 3 Methoxyphenoxy Phenol Scaffolds

Esterification and Etherification of the Phenolic Hydroxyl Group in 3-(3-Methoxyphenoxy)phenol

The phenolic hydroxyl group of this compound is a primary site for chemical modification, readily undergoing esterification and etherification reactions. These transformations are fundamental for altering the polarity, lipophilicity, and metabolic stability of the parent compound.

Esterification: The direct esterification of the phenolic hydroxyl group can be achieved by reacting this compound with carboxylic acids or, more commonly, their more reactive derivatives like acid anhydrides or acid chlorides. google.com The use of acetic anhydride (B1165640), for example, in the presence of a strong acid catalyst, can efficiently convert the phenol (B47542) to its corresponding acetate (B1210297) ester. google.com The reaction equilibrium can be shifted towards the product by using an excess of the acylating agent or by removing the byproducts. google.com This reaction is not limited to simple alkyl esters; a wide variety of aryl and functionalized alkyl esters can be synthesized by selecting the appropriate carboxylic acid derivative.

Etherification: The synthesis of ether derivatives involves the reaction of the phenoxide, formed by treating this compound with a base, with an electrophile such as an alkyl or aryl halide. A common method for aryl ether synthesis is the Ullmann condensation, which can be adapted for this scaffold. For instance, etherification can be performed using reagents like copper iodide, N,N-dimethylglycine hydrochloride, and cesium carbonate in a suitable solvent. mdpi.com This allows for the introduction of various substituents, modifying the steric and electronic properties of the molecule. O-methylation can also be achieved using reagents like dialkyl carbonates. mdpi.com

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Carboxylic acid anhydride (e.g., acetic anhydride), strong acid catalyst | Aryl ester |

| Etherification | Alkyl/Aryl halide, Base (e.g., Cs₂CO₃), Catalyst (e.g., CuI) | Aryl ether |

Halogenation and Nitration of the Aromatic Rings of this compound

The two aromatic rings of this compound are susceptible to electrophilic substitution reactions such as halogenation and nitration. The regioselectivity of these reactions is governed by the directing effects of the existing substituents—the hydroxyl, methoxy (B1213986), and phenoxy groups.

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic rings serves as a key step for further functionalization, particularly for cross-coupling reactions. Bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). encyclopedia.pub The hydroxyl and methoxy groups are strongly activating and ortho-, para-directing. Therefore, halogenation is expected to occur at the positions ortho and para to these groups on both rings. The specific substitution pattern can be controlled by carefully selecting the reaction conditions and stoichiometry of the halogenating agent.

Nitration: Nitration introduces a nitro group onto the aromatic rings, which can serve as a precursor for an amino group or act as an electron-withdrawing group. Various methods are available for the nitration of phenols under controlled conditions to avoid oxidation and over-nitration. mdpi.com Reagents such as copper(II) nitrate (B79036) in an anhydrous organic solvent can provide good yields and selectivity for mononitration. ijcce.ac.ir Another approach involves using tert-butyl nitrite, which has been identified as a chemoselective agent for the mononitration of phenolic substrates. nih.gov Heterogeneous reaction systems, such as those using sodium nitrate with solid inorganic acidic salts, offer a milder alternative to traditional nitrating mixtures. mdpi.com The regioselectivity is again dictated by the activating groups, with the nitro group preferentially adding to the ortho and para positions.

| Reaction Type | Typical Reagents | Potential Substitution Positions |

| Bromination | N-Bromosuccinimide (NBS) | Ortho/para to -OH and -OCH₃ groups |

| Nitration | Copper(II) nitrate, tert-Butyl nitrite | Ortho/para to -OH and -OCH₃ groups |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) on Halogenated this compound Derivatives

Halogenated derivatives of this compound are valuable intermediates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester. mdpi.com A bromo- or iodo-substituted this compound can be reacted with a wide range of aryl, heteroaryl, or vinyl boronic acids to synthesize biaryl and vinyl-aryl derivatives. researchgate.netnih.gov The reaction is catalyzed by a palladium(0) complex, often generated in situ, and requires a base to facilitate the transmetalation step. The choice of ligands, such as phosphines like XPhos, is critical for achieving high efficiency and broad substrate scope. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org Halogenated this compound can serve as the halide component, reacting with various alkenes (e.g., acrylates, styrenes) in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The reaction mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This reaction is used to form a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. It is typically catalyzed by a combination of palladium and copper(I) catalysts. researchgate.net Applying this reaction to a halogenated this compound derivative allows for the introduction of an alkynyl substituent, a versatile functional group for constructing extended π-conjugated systems. researchgate.net

Hydroxylation and Oxidation Products of this compound

The this compound scaffold can undergo further hydroxylation and oxidation, leading to products with altered electronic properties and reactivity.

Hydroxylation: The introduction of additional hydroxyl groups onto the aromatic rings can be accomplished through various synthetic methods. These reactions would be directed by the existing oxygen substituents to the remaining activated positions on the rings. The resulting polyhydroxylated derivatives could exhibit enhanced antioxidant properties or serve as precursors for quinone structures.

Oxidation: Phenols are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can result in the formation of dimers or polymers through radical coupling. Stronger oxidation can transform the phenolic rings into quinones. Electrochemical oxidation of phenols is a known method to produce quinones via the formation of a phenoxonium ion intermediate, which is then trapped by a nucleophile. nih.gov Enzymatic oxidation, for instance using peroxidases, can also lead to specific coupling products, such as C-O-C linked dimers. rsc.org

Synthesis of Conjugated Systems Incorporating the this compound Core

The this compound unit can be integrated into larger conjugated systems, which are of interest for materials science and medicinal chemistry. The cross-coupling reactions discussed previously are the primary tools for achieving this.

By employing di-functional coupling partners in Suzuki, Heck, or Sonogashira reactions with mono- or di-halogenated this compound, it is possible to synthesize oligomers and polymers. For example, a di-boronic acid can be used in a Suzuki polymerization reaction. The Sonogashira coupling is particularly useful for creating rigid, linear conjugated structures by introducing alkyne linkages. researchgate.net These strategies allow for the systematic extension of the π-system, enabling the tuning of optical and electronic properties of the resulting materials. The synthesis of complex structures like benzofulvenes from bis(arylethynyl)benzene precursors illustrates the advanced molecular architectures that can be built. researchgate.net

Combinatorial Library Synthesis Based on the this compound Scaffold

The diverse reactivity of the this compound scaffold makes it an excellent starting point for the construction of combinatorial libraries. A combinatorial approach allows for the rapid generation of a large number of structurally diverse analogs for high-throughput screening in drug discovery and materials science.

A typical combinatorial strategy would involve a multi-step synthetic sequence where diversity is introduced at each step.

Scaffold Functionalization: The core this compound molecule is subjected to foundational reactions like halogenation to create a versatile intermediate.

Parallel Synthesis: This halogenated intermediate is then distributed into multiple reaction vessels.

Diversification: Each vessel is treated with a different building block using robust reactions like Suzuki-Miyaura coupling (with a library of boronic acids), Heck coupling (with a library of alkenes), or Sonogashira coupling (with a library of alkynes).

Further Modification: The phenolic hydroxyl group can also be diversified in parallel by reacting the initial scaffold with a library of carboxylic acids (esterification) or alkyl halides (etherification).

This systematic approach enables the efficient exploration of the chemical space around the this compound core, facilitating the discovery of molecules with desired properties.

Structure-Activity Relationship (SAR) Insights from In Vitro and Computational Studies of this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for rational drug design and optimization. This is typically achieved by combining in vitro biological assays with computational modeling.

In Vitro Studies: Derivatives synthesized through the strategies outlined above can be evaluated in various biological assays. For example, methoxyphenol compounds are often studied for their antioxidant potential using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). researchgate.net Enzyme inhibition is another common area of investigation; for instance, derivatives could be tested for their ability to inhibit enzymes like tyrosinase, with activity quantified by IC₅₀ values. mdpi.comnih.gov

Computational Studies: Computational chemistry provides powerful tools to complement experimental results.

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic properties of the derivatives and rationalize their antioxidant activity. researchgate.net Parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA) help to elucidate the underlying antioxidant mechanism (e.g., Hydrogen Atom Transfer vs. Single Electron Transfer). nih.gov

Molecular Docking: These studies can predict how a derivative might bind to the active site of a target protein, such as an enzyme. nih.govresearchgate.net This provides insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for binding and can explain why certain structural modifications enhance or diminish activity.

By systematically modifying the this compound scaffold and correlating these changes with in vitro activity and computational predictions, a detailed Structure-Activity Relationship (SAR) can be established. This knowledge guides the design of next-generation derivatives with improved potency and selectivity.

| Structural Modification | Potential Impact on Activity (Hypothetical SAR) | Rationale/Method of Study |

| Esterification of -OH | Decreased antioxidant activity | The phenolic proton is crucial for radical scavenging (HAT mechanism). Studied via DPPH assay and DFT calculations of BDE. |

| Introduction of Halogen | Variable; may increase lipophilicity | Can alter electronic properties and protein binding. Evaluated via enzyme inhibition assays and molecular docking. |

| Suzuki coupling with electron-donating aryl group | Increased antioxidant activity | Electron-donating groups can stabilize the resulting radical. Studied via antioxidant assays and DFT calculations of IP. |

| Introduction of bulky group via cross-coupling | May increase or decrease enzyme inhibition | Steric hindrance could prevent binding (decreased activity) or induce a better conformational fit (increased activity). Studied via enzyme kinetics and molecular docking. |

Computational and Theoretical Investigations of 3 3 Methoxyphenoxy Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity of 3-(3-Methoxyphenoxy)phenol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for examining the electronic structure and predicting the reactivity of this compound.

Density Functional Theory (DFT) Studies on Conformational Preferences

The flexibility of the ether linkage in this compound allows for multiple low-energy conformations, which can be crucial for its biological activity and physical properties. DFT calculations are instrumental in mapping the potential energy surface and identifying the most stable conformers. For instance, studies on the related molecule 3-methoxyphenol (B1666288) have utilized DFT to characterize its conformational landscape, revealing the subtle interplay of steric and electronic effects that govern the orientation of the methoxy (B1213986) and hydroxyl groups. nih.gov

A systematic conformational analysis of this compound using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would likely reveal several stable rotamers arising from the rotation around the C-O-C bonds of the ether linkage. The relative energies of these conformers would be determined by a balance of intramolecular interactions, such as hydrogen bonding (if applicable) and steric hindrance between the two aromatic rings.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |

| 1 | 0 | 0 | 1.5 |

| 2 | 0 | 180 | 0.0 |

| 3 | 180 | 0 | 0.2 |

| 4 | 180 | 180 | 1.8 |

Note: This table is illustrative and represents the type of data that would be generated from a DFT conformational analysis. The dihedral angles refer to the rotation around the C-O bonds of the ether linkage.

Molecular Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would be expected to show regions of negative potential (typically colored in shades of red and yellow) around the oxygen atoms of the hydroxyl and methoxy groups, as well as the ether linkage, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydroxyl hydrogen, highlighting its potential as a hydrogen bond donor.

Studies on similar phenolic compounds have shown that MEP analysis can successfully identify the regions of a molecule that are most likely to interact with receptors or other molecules. nih.govmanipal.edu This information is critical in understanding the initial steps of molecular recognition.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and distribution of these orbitals are key indicators of a molecule's ability to donate and accept electrons, respectively.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly on the oxygen atom and the aromatic pi system. The LUMO, on the other hand, would likely be distributed over the aromatic rings. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. researchgate.net DFT calculations can precisely determine the energies and spatial distributions of these frontier orbitals. taylorandfrancis.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: These values are hypothetical and serve to illustrate the output of a DFT-based FMO analysis.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions of this compound

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. utexas.edu An MD simulation of this compound in a solvent, such as water or a lipid bilayer, would reveal its conformational flexibility and the nature of its interactions with the surrounding environment.

Molecular Docking Studies of this compound with Target Biomacromolecules in In Vitro Contexts

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, docking is often used to predict the binding mode and affinity of a small molecule, such as this compound, to a protein target.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov Should a series of derivatives of this compound be synthesized and tested for a particular activity, a QSAR model could be developed to guide the design of more potent analogs.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, electronic, or hydrophobic in nature. Statistical methods such as multiple linear regression or partial least squares are then used to build a mathematical equation that relates these descriptors to the observed activity. Such models have been widely used for various classes of phenolic compounds to predict their toxicity and other biological activities. nih.gov

Table 3: Commonly Used Molecular Descriptors in QSAR/QSPR Studies

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Randic Index |

| Electronic | Dipole Moment, HOMO/LUMO energies |

| Hydrophobic | LogP, Molar Refractivity |

Computational Prediction of Synthetic Accessibility and Retrosynthetic Analysis for this compound

The evaluation of synthetic accessibility is a critical component in modern chemistry, helping to prioritize molecules in drug discovery and materials science. nih.gov Computational tools have become indispensable for this task, offering quantitative estimations of how readily a compound can be synthesized. nih.gov These tools employ various algorithms, including rule-based expert systems and machine learning models trained on vast reaction databases, to generate a synthetic accessibility score and propose potential synthetic routes through retrosynthetic analysis. cas.org3ds.comsigmaaldrich.com

Retrosynthetic analysis is a technique where a target molecule is systematically broken down into simpler, commercially available precursors. cas.org Software platforms such as SYNTHIA™, BIOVIA Reaction Planner, and the CAS SciFinder® platform are designed to automate this process. cas.org3ds.comyoutube.com They analyze the target structure, identify key bonds that can be disconnected based on known chemical reactions, and generate a "synthesis tree" of possible pathways. youtube.comnih.gov

For the specific compound this compound, a detailed computational retrosynthetic analysis would begin by identifying the most strategic disconnection. The diaryl ether linkage is the most logical point for disconnection, as its formation is a common and well-documented transformation in organic synthesis. This disconnection points towards a copper-catalyzed Ullmann condensation or a related cross-coupling reaction, which are standard methods for forming C-O bonds between aryl groups. nih.govencyclopedia.pubwikipedia.org

The primary retrosynthetic disconnection of the ether bond in this compound suggests two main precursor pairs:

Route A: 3-Methoxyphenol and an activated 3-halophenol derivative (e.g., 1-bromo-3-methoxyphenol).

Route B: Resorcinol and a 1-halo-3-methoxybenzene derivative.

The table below outlines a plausible retrosynthetic pathway derived from these principles.

| Retrosynthetic Step | Disconnection | Key Precursors (Synthons and Synthetic Equivalents) | Relevant Synthetic Reaction |

|---|---|---|---|

| 1 | Aryl-Oxygen (Ether) Bond | Synthon 1: 3-Methoxyphenoxide anion Synthetic Equivalent 1: 3-Methoxyphenol Synthon 2: 3-Hydroxyphenyl cation Synthetic Equivalent 2: 1-Bromo-3-methoxyphenol or 1-Iodo-3-methoxyphenol | Ullmann Condensation / Buchwald-Hartwig Amination |

| 2 (for Precursor 1) | Methyl-Oxygen Bond | Synthon: Resorcinol monoanion Synthetic Equivalent: Resorcinol | Williamson Ether Synthesis (e.g., using Dimethyl Sulfate) |

Computational Prediction of Biodegradability and Environmental Fate Parameters for this compound

In silico methods are increasingly used by regulatory bodies and researchers to predict the environmental fate and potential ecotoxicity of chemicals, reducing the need for extensive and costly experimental testing. researchgate.netresearchgate.net Using Quantitative Structure-Activity Relationship (QSAR) models, it is possible to estimate key environmental parameters based on a molecule's structure. ecetoc.org Software packages like the U.S. Environmental Protection Agency's EPI Suite™ (Estimation Programs Interface) integrate a suite of QSAR models to predict these properties. ntnu.noepa.govepisuite.dev

Biodegradability Prediction: Computational models predict biodegradability by analyzing a molecule for the presence of specific structural fragments that are known to either promote or inhibit microbial degradation. researchgate.netmdpi.com The prediction is often given as a probability of being "readily biodegradable" or "not readily biodegradable." For this compound, the presence of two aromatic rings connected by an ether linkage is significant. Diaryl ethers can be more resistant to degradation than single-ring phenols. The hydroxyl and methoxy groups may be sites for initial enzymatic attack (e.g., hydroxylation, O-demethylation), but the cleavage of the stable diaryl ether bond is often the rate-limiting step. nih.gov Therefore, computational models would likely classify this compound as not readily biodegradable, suggesting it may persist in the environment for some time.

Environmental Fate Parameters: The environmental distribution and impact of a chemical are governed by several key physicochemical properties. Computational tools can provide reliable estimates for these parameters. ntnu.nonih.gov

Bioconcentration Factor (BCF): This parameter indicates the extent to which a chemical accumulates in an aquatic organism compared to its concentration in the surrounding water. epa.gov BCF is strongly correlated with the octanol-water partition coefficient (log Kₒw). nih.gov QSAR models in programs like EPI Suite™ use regression equations based on log Kₒw to estimate the BCF. epa.gov Given its structure, this compound would be expected to have a moderate log Kₒw, suggesting a potential for bioconcentration, though likely below the threshold for being considered highly bioaccumulative.

Soil Adsorption Coefficient (Kₒc): This value describes the tendency of a chemical to adsorb to the organic carbon fraction of soil and sediment. epa.gov A high Kₒc indicates that the substance is less mobile and less likely to leach into groundwater. Kₒc is also typically estimated from the chemical's log Kₒw or through fragment contribution methods. epa.gov As a moderately lipophilic compound, this compound would be predicted to have moderate adsorption to soil.

Aquatic Toxicity: QSAR models can estimate the acute toxicity of a chemical to aquatic life (e.g., fish, daphnia, algae), often expressed as the LC₅₀ (lethal concentration for 50% of the test population). nih.gov The ECOSAR™ module within EPI Suite™, for example, predicts toxicity by classifying the chemical based on its structural features and applying a corresponding QSAR equation. episuite.dev As a substituted phenol, this compound would be placed in the phenol chemical class, for which specific QSARs exist to predict its narcotic or reactive toxicity. researchgate.netnih.gov

The table below summarizes the key environmental parameters and the computational basis for their prediction.

| Parameter | Description | Basis of Computational Prediction |

|---|---|---|

| Biodegradability | The likelihood of the chemical being broken down by microorganisms in the environment. | Group fragment contribution models (e.g., BIOWIN™ in EPI Suite™) that assign probabilities based on substructures. Predicted to be not readily biodegradable due to the stable diaryl ether linkage. |

| Bioconcentration Factor (BCF) | A measure of a chemical's tendency to accumulate in aquatic organisms. | Regression-based QSAR models using the octanol-water partition coefficient (log Kₒw) as the primary descriptor. |

| Soil Adsorption Coefficient (Kₒc) | Indicates the tendency of a chemical to bind to soil organic matter. | Estimated from log Kₒw using QSAR equations or from molecular connectivity indices (MCI). |

| Aquatic Toxicity (LC₅₀) | The concentration of a chemical that is lethal to 50% of a test population of aquatic organisms over a specified time. | Structure-Activity Relationship (SAR) models (e.g., ECOSAR™) based on chemical class (phenols). The model predicts toxicity based on log Kₒw. |

Mechanistic Biological Investigations of 3 3 Methoxyphenoxy Phenol in in Vitro Systems

Cellular Uptake and Intracellular Distribution Mechanisms of 3-(3-Methoxyphenoxy)phenol in In Vitro Cell Models

Currently, there is a notable absence of publicly available scientific literature detailing the specific mechanisms of cellular uptake and the intracellular distribution of this compound in in vitro cell models. While studies on related compounds, such as diphenyl ethers, have been conducted in various biological contexts, the specific pathways by which this compound enters cells and its subsequent localization within cellular compartments remain to be elucidated through dedicated research.

Modulation of Enzymatic Activities by this compound in Cell-Free Assays

Specific Enzyme Inhibition Kinetics

Information regarding the specific enzyme inhibition kinetics of this compound is not present in the available scientific literature.

Enzyme Activation Mechanisms

There is no available data from in vitro studies describing the mechanisms by which this compound might activate specific enzymes.

Receptor Binding Affinities and Signaling Pathway Modulation by this compound Using Reporter Gene Assays

Scientific literature detailing the receptor binding affinities and the modulation of signaling pathways by this compound, as determined through reporter gene assays, is not currently available. However, studies on structurally related methoxylated brominated diphenyl ethers have indicated potential interactions with nuclear hormone receptors. For instance, certain methoxylated brominated diphenyl ethers have been shown to modulate androgen, estrogen, and thyroid hormone receptor-mediated responses in reporter gene assays.

Mechanisms of Antimicrobial Activity of this compound Against Specific Microbial Strains (In Vitro)

While direct studies on the antimicrobial mechanisms of this compound are limited, the broader class of diphenyl ether derivatives has been the subject of numerous antimicrobial investigations. These studies provide insights into the potential antibacterial and antifungal properties of this structural class.

Bacterial Growth Inhibition and Biofilm Formation

Research on various halogenated hydroxy diphenyl ether derivatives has demonstrated their efficacy as antibacterial agents against both Gram-positive and Gram-negative bacteria. asianpubs.org For instance, 2,4,4'-Trichloro-2'-hydroxyl diphenyl ether has been widely utilized for its bacteriostatic and fungistatic properties. asianpubs.org The introduction of different functional groups to the diphenyl ether scaffold has been explored to enhance antimicrobial potency and spectrum.

Polybrominated diphenyl ethers isolated from marine sources have shown strong antibacterial effects against strains of Staphylococcus aureus and Enterococcus faecium, in some cases exceeding the potency of conventional antibiotics. nih.gov Furthermore, some of these compounds have also exhibited inhibitory activity against Escherichia coli. nih.gov The antimicrobial activity of these compounds is influenced by the pattern of bromination and hydroxylation on the diphenyl ether structure. nih.gov

A series of synthesized dicationic indolyl diphenyl ethers have demonstrated significant activity against Gram-positive bacteria, including drug-resistant strains like MRSA, MRSE, and VRE. nih.gov Some of these compounds were found to be more potent than levofloxacin (B1675101) and vancomycin (B549263) against MRSA and MRSE. nih.gov

The inhibition of biofilm formation is a critical aspect of antimicrobial research. While specific data on this compound is not available, studies on other diphenyl ether derivatives have begun to explore their anti-biofilm potential. For example, a derivative of diphenyl ethers from Graphis handelii, ethyl 3,5-dibromoorsellinate, has been shown to efficiently inhibit methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 4 μg/mL. acs.org This compound also demonstrated an ability to inhibit biofilm formation, a key virulence factor in many bacterial infections. acs.org

The following tables summarize the antibacterial activities of various diphenyl ether derivatives as reported in the literature.

Table 1: Antibacterial Activity of Halogenated Hydroxy Diphenyl Ether Derivatives

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| Halogenated Hydroxy Diphenyl Ethers | Gram-positive and Gram-negative bacteria | Antibacterial | asianpubs.org |

| Polybrominated Diphenyl Ethers | Staphylococcus aureus | Strong antibacterial | nih.gov |

| Polybrominated Diphenyl Ethers | Enterococcus faecium | Strong antibacterial | nih.gov |

Table 2: In Vitro Activity of Dicationic Indolyl Diphenyl Ethers

| Compound Class | Test Organism | Activity | Reference |

|---|---|---|---|

| Dicationic Indolyl Diphenyl Ethers | MRSA | Potent antibacterial | nih.gov |

| Dicationic Indolyl Diphenyl Ethers | MRSE | Potent antibacterial | nih.gov |

Table 3: Anti-Biofilm Activity of Diphenyl Ether Derivatives

| Compound | Test Organism | Activity | MIC | Reference |

|---|

Fungal Pathogen Suppression

Preliminary in vitro studies have indicated that derivatives related to this compound exhibit a wide range of activities against various fungi. While specific studies on this compound itself are limited in the public domain, the broader class of propenoic acid derivatives, which can include structures similar to it, have demonstrated notable antifungal properties. These compounds have shown activity against several post-harvest diseases in fruits. For instance, they are effective against green mold in oranges, caused by Penicillium digitatum and Penicillium italicum, as well as Trichoderma viride. They have also shown activity against banana anthracnose (Gloeosporium musarum) and gray mold in grapes (Botrytis cinerea). google.com The fungicidal action of these related compounds suggests that this compound may also possess the capability to suppress fungal pathogens, warranting further investigation into its specific mechanisms of action.

Antioxidant Properties and Mechanisms of Action of this compound in In Vitro Assays

The antioxidant potential of phenolic compounds is a well-established area of research. The structural characteristics of this compound, specifically the presence of hydroxyl groups on the phenol (B47542) rings, suggest a capacity for antioxidant activity.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Reactive Oxygen Species (ROS) Modulation in Cellular Models

The ability of a compound to modulate reactive oxygen species (ROS) within a cellular context is a key indicator of its antioxidant or pro-oxidant activity. For a compound like this compound, it is hypothesized that it could reduce intracellular ROS levels by directly scavenging them or by upregulating endogenous antioxidant defense mechanisms, such as the expression of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). However, specific experimental data on the effect of this compound on ROS modulation in cellular models remains to be elucidated through dedicated research.

Cytotoxicity Profiling of this compound in Various Non-Human Cell Lines (In Vitro)

Investigating the cytotoxic effects of a compound on various cell lines is crucial for understanding its potential therapeutic applications and its safety profile.

Mechanism of Cell Death Induction (e.g., Apoptosis, Necrosis) in Cultured Cells

The induction of apoptosis (programmed cell death) is a desirable characteristic for potential anticancer agents. Phenolic compounds have been widely reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and DNA fragmentation. It is plausible that this compound could initiate apoptosis in susceptible non-human cell lines. Alternatively, at higher concentrations, it might induce necrosis, a form of cell death characterized by cell swelling and lysis. Determining the specific mode of cell death induced by this compound would require assays such as Annexin V/propidium iodide staining and analysis of caspase activity.

Genotoxicity Assessment of this compound Using In Vitro Mutagenicity Assays (e.g., Ames Test)

A comprehensive review of available scientific literature reveals a lack of specific studies investigating the genotoxic potential of this compound using in vitro mutagenicity assays such as the Ames test. The Ames test is a widely utilized bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. It employs various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay determines if a test chemical can induce reverse mutations, allowing the bacteria to regain the ability to grow in an amino acid-deficient medium. This assessment is typically conducted with and without the addition of a metabolic activation system (S9 mix), usually derived from rat liver homogenates, to mimic the metabolic processes that occur in mammals.

Despite the importance of such assessments for chemical safety evaluation, dedicated studies on this compound are not present in the public domain. Consequently, no data tables summarizing results from such assays for this specific compound can be provided.

Metabolic Transformations of this compound in In Vitro Hepatic Microsomal Systems

Similarly, there is a notable absence of published research detailing the metabolic transformations of this compound in in vitro hepatic microsomal systems. Hepatic microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells and are a primary tool for studying the metabolism of foreign compounds (xenobiotics). These systems contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.

Investigating the metabolism of a compound like this compound in hepatic microsomes would typically involve incubating the compound with microsomes in the presence of necessary cofactors (e.g., NADPH) and subsequently identifying the resulting metabolites using analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Such studies are crucial for understanding the potential pathways of detoxification or, conversely, metabolic activation to reactive intermediates.

As no specific studies on the in vitro hepatic metabolism of this compound have been reported, a characterization of its metabolic profile, including potential hydroxylation, O-demethylation, or ether cleavage pathways, remains undetermined. Therefore, no data table of metabolites and their formation rates can be presented.

Emerging Applications and Industrial Relevance of 3 3 Methoxyphenoxy Phenol

Role of 3-(3-Methoxyphenoxy)phenol as a Chemical Intermediate in the Synthesis of Complex Organic Molecules

As a substituted diaryl ether with reactive functional groups—a phenolic hydroxyl and a methoxy (B1213986) group—this compound possesses the structural attributes of a versatile chemical intermediate. The hydroxyl group can undergo various reactions, such as etherification, esterification, and nucleophilic substitution, while the methoxy group can potentially be cleaved to yield a dihydroxy compound. These characteristics make it a plausible building block for constructing more complex molecular architectures.

Despite this potential, specific examples of complex organic molecules synthesized directly from this compound are not prominently featured in peer-reviewed chemical synthesis literature. While the broader class of m-aryloxy phenols is recognized for its role in creating novel compounds, dedicated studies detailing the synthetic pathways originating from this compound are scarce. Its utility is largely theoretical at this stage, pending further investigation and documentation in chemical research.

Applications of this compound in Materials Science

The bifunctional nature of this compound suggests its potential for applications in materials science, particularly in the realm of polymers and functional materials.

Monomer for Polymer Synthesis

The presence of a hydroxyl group allows this compound to act as a monomer in step-growth polymerization. It could theoretically be incorporated into polymers such as polyesters, polyethers, or polycarbonates. However, there is no significant body of research or industrial documentation indicating that this compound is currently used as a primary monomer for the commercial or developmental synthesis of specific polymers.

Components in Functional Coatings and Resins

Phenolic compounds are foundational to the production of phenolic and epoxy resins, which are widely used for their durability and adhesive properties in coatings. The hydroxyl group on this compound could react with epichlorohydrin (B41342) to form an epoxy resin precursor. Nevertheless, specific studies or patents detailing the formulation of functional coatings or resins that utilize this compound as a key component are not readily found in the public domain.

Plasticizers and Additives in Polymer Formulations

While various aromatic ethers are used as plasticizers or flame-retardant additives in polymer formulations, there is no specific evidence in the available literature to suggest that this compound is employed for these purposes. Its efficacy and compatibility as a polymer additive have not been a subject of detailed investigation in published research.

Potential Uses of this compound in Agrochemical Development

The diaryl ether scaffold is present in the chemical structure of several commercially successful herbicides. This has led to extensive research into new derivatives within this class for potential agrochemical applications.

Herbicidal Activity Mechanisms in Plant Cell Models

Although the diaryl ether chemical class is known for herbicidal activity, often by inhibiting enzymes like protoporphyrinogen (B1215707) oxidase (PPO), specific research into the herbicidal effects or mechanism of action of this compound is not available. There are no documented studies on its activity in plant cell models or its potential as a lead compound for new herbicide development.

Fungicidal Activity Against Plant Pathogens

While direct studies on the fungicidal activity of this compound against specific plant pathogens are not extensively documented in publicly available research, the broader class of phenolic compounds is well-known for its antimicrobial properties. Phenolic compounds can disrupt the cell walls of pathogenic fungi, leading to osmotic lysis and other cellular malfunctions. semanticscholar.org The activity of phenolic compounds is often related to their lipophilicity, reactivity, and steric factors, which allow them to interact with and disrupt fungal cell membranes. researchgate.net

Research on structurally related compounds suggests that derivatives of 3-methoxyphenol (B1666288) could exhibit significant antifungal effects. For instance, the synthesis of geranylated phenols from 3-methoxyphenol has been explored for their activity against Botrytis cinerea, a common plant pathogen. nih.gov Although this does not provide direct evidence for the activity of the parent compound, it indicates that this compound could serve as a precursor for more potent fungicidal agents. The fungicidal potential of phenolic compounds against various phytopathogenic fungi, including species of Aspergillus, Fusarium, and Rhizoctonia, has been established in numerous studies. nih.govmdpi.comneliti.com

Table 1: Fungicidal Potential of Related Phenolic Compounds Against Plant Pathogens

| Compound Class | Pathogen Example | General Mechanism of Action |

|---|---|---|

| Geranylated Phenols | Botrytis cinerea | Disruption of fungal cell membrane |

| General Phenolics | Aspergillus parasiticus | Inhibition of fungal growth |

| Phenolic-rich Extracts | Fusarium oxysporum | Inhibition of mycelial growth and conidial germination |

Insecticidal Properties Against Agricultural Pests

Similar to its fungicidal activity, direct evidence of the insecticidal properties of this compound against specific agricultural pests is limited in current scientific literature. However, the insecticidal potential of phenolic compounds and their derivatives is an active area of research. Plant-derived phenols and their synthetic analogues have been shown to exhibit a range of effects on insects, including toxicity, repellency, and disruption of growth and development. researchgate.netnih.gov

For example, derivatives of eugenol (B1671780) (4-allyl-2-methoxyphenol), a structurally related compound, have been synthesized and investigated for their insecticidal activities. preprints.org The mechanism of action for phenolic compounds in insects can be diverse, often involving neurotoxicity or interference with key physiological processes. researchgate.net Given that this compound shares the core phenolic structure, it is plausible that it or its derivatives could be developed into novel insecticidal agents. Further research is needed to evaluate its specific effects on major agricultural pests.

Table 2: Insecticidal Potential of Related Phenolic Compounds Against Agricultural Pests

| Compound/Extract Type | Pest Example | Observed Effect |

|---|---|---|

| Eugenol Derivatives | General Insect Pests | Potential for high activity with low toxicity |

| Plant Extracts (Phenolic-rich) | Callosobruchus maculatus | Mortality |

| Essential Oils (Phenolic-rich) | Sitophilus zeamais | Fumigant toxicity and repellency |

Catalytic Applications of this compound and its Derivatives

The class of m-aryloxy phenols, to which this compound belongs, has significant applications in the field of catalysis, primarily as ligands or precursors to catalysts. While this compound itself is not typically a catalyst, its derivatives can be designed to coordinate with metal centers, thereby influencing the catalytic activity and selectivity of various chemical transformations.

The demethylation of methoxyphenols to produce m-aryloxy phenols is often facilitated by catalysts such as hydrogen bromide and boron tribromide. encyclopedia.pub More complex derivatives of m-aryloxy phenols are synthesized using metal-catalyzed cross-coupling reactions, such as the Ullmann condensation, which often employs copper catalysts. encyclopedia.pub In these reactions, the phenol (B47542) moiety can act as a nucleophile.

Derivatives of this compound can be envisioned as ligands in transition metal catalysis. The oxygen atoms of the ether and hydroxyl groups can act as coordination sites for metal ions. The electronic properties of the aromatic rings can be tuned by introducing various substituents, which in turn can modify the catalytic properties of the resulting metal complex. This approach is widely used in the development of catalysts for reactions such as C-C and C-N bond formation. rsc.org

Table 3: Potential Catalytic Roles of this compound Derivatives

| Catalytic System | Potential Role of Derivative | Example of Catalyzed Reaction |

|---|---|---|

| Transition Metal Complexes | Ligand | Cross-coupling reactions (e.g., Suzuki, Heck) |

Use of this compound in Specialized Organic Synthesis Reactions

This compound and its parent compounds, m-aryloxy phenols, are valuable building blocks in specialized organic synthesis due to their versatile reactivity. nih.gov They can serve as precursors for a wide range of more complex molecules with applications in pharmaceuticals, polymers, and materials science. nih.govencyclopedia.pub

One of the key applications of m-aryloxy phenols is in the synthesis of bioactive compounds. For instance, derivatives of m-aryloxy phenols have been used to synthesize polysubstituted imidazolone (B8795221) derivatives with potential therapeutic applications for metabolic disorders. nih.gov They have also been used as intermediates in the synthesis of potent agonists for G-protein-coupled receptors. nih.gov Furthermore, m-aryloxy phenols are key components in the production of functional plastics, such as polyimide resins. nih.gov

The synthesis of these complex molecules often involves multi-step reaction sequences where the m-aryloxy phenol unit is introduced through reactions like the Ullmann coupling or nucleophilic aromatic substitution. nih.govencyclopedia.pub More recent synthetic strategies have also utilized Grignard reagents and reactions with 3-chlorocyclohex-2-en-1-one (B1617263) to generate aryloxy phenols. nih.govencyclopedia.pub

Table 4: Examples of Specialized Organic Synthesis Reactions Involving m-Aryloxy Phenol Scaffolds

| Reaction Type | Reagents/Catalysts | Product Class/Application |

|---|---|---|

| Ullmann Coupling | Copper catalyst, Cesium carbonate | Synthesis of nNOS inhibitors |

| Nucleophilic Aromatic Substitution | Sodium hydride, DMF | Synthesis of precursors for bioactive diamines |

| Synthesis of Imidazolone Derivatives | Copper iodide, N,N-dimethylglycine hydrochloride | Peroxisome proliferator-activated receptor (PPAR) agonists |

Based on a comprehensive search for scientific literature, it is not possible to generate the requested article on the "Environmental Dynamics and Ecotoxicological Implications of this compound."

There is a significant lack of specific, verifiable research data for this particular chemical compound across all the requested sections and subsections, including its environmental occurrence, degradation pathways, bioaccumulation potential, and ecotoxicological effects.

Furthermore, searches based on the provided CAS number (6639-30-1) for this compound consistently identify a different chemical, 2,4,5-Trichlorotoluene, in multiple chemical databases and supplier catalogs. This discrepancy makes it impossible to retrieve accurate and relevant information for the target compound.

Generating an article under these circumstances would require extrapolating from data on related but distinct compounds (e.g., other phenols or phenoxyphenols). This would violate the strict instructions to focus solely on this compound and would not meet the required standards of scientific accuracy and specificity. Therefore, the request cannot be fulfilled as outlined.

Environmental Dynamics and Ecotoxicological Implications of 3 3 Methoxyphenoxy Phenol

Remediation Strategies for 3-(3-Methoxyphenoxy)phenol Contamination

Adsorption-Based Removal Techniques